molecular formula C21H17FO4 B11154254 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11154254
M. Wt: 352.4 g/mol
InChI Key: GMPPOHOOXGELIQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[2,3-f]chromene-4,8-dione family, characterized by a fused pyran-chromene scaffold. Key structural features include:

  • Methyl groups at positions 5, 9, and 10: Enhance lipophilicity and steric bulk, which may influence membrane permeability and target binding.
  • Dihydro pyran ring: Partially saturated system that affects conformational flexibility compared to fully aromatic analogs.

Properties

Molecular Formula

C21H17FO4

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C21H17FO4/c1-10-7-17-19(11(2)12(3)21(24)26-17)20-18(10)15(23)9-16(25-20)13-5-4-6-14(22)8-13/h4-8,16H,9H2,1-3H3

InChI Key

GMPPOHOOXGELIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step reactions. One common method involves the condensation of 5,7-dihydroxy-4-methylcoumarin, indane-1,3-dione, and 3-fluorobenzaldehyde under solvent-free conditions. The reaction is catalyzed by phosphoric acid-functionalized silica-coated Fe3O4 nanoparticles at 110°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of reusable solid acid nanocatalysts, such as silica-coated magnetic nanoparticles, is advantageous for industrial applications due to their high catalytic efficiency, ease of separation, and reusability .

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions include various substituted pyranochromene derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-(4-Bromophenyl)-5,9,10-Trimethyl Analogs
  • Structure : Differs by a 4-bromophenyl group at position 2. Bromine’s larger atomic radius increases steric hindrance and lipophilicity compared to fluorine.
  • Synthesis: Not detailed in evidence, but brominated analogs are often synthesized via similar multicomponent reactions .
  • Activity : Implicated in modulating signaling pathways (e.g., MAPK/ERK, PI3K/Akt/mTOR), though specific data are unavailable .
3-Phenyl-10-(2,3,4-Trimethoxyphenyl)-9,10-Dihydro Analogs
  • Structure: Features 3-phenyl and 10-(2,3,4-trimethoxyphenyl) groups.
  • Synthesis : Achieved via a one-pot telescoped reaction (68% yield) using Meldrum’s acid and triethylamine .
  • Key Spectral Data :
    • ¹H NMR : δ 8.17 ppm (d, J = 8.8 Hz) confirms regioselective formation of the chromone system .
    • ¹³C NMR : Peaks at δ 174.43 (C=O) and 166.00 (chromone carbonyl) .
5-Hydroxy-2-Methyl-10-Propyl Analogs
  • Structure : 5-hydroxy and 10-propyl substituents. Hydroxy groups may improve solubility but reduce metabolic stability.
  • Synthesis: Derived from phloroglucinol, with regioselective routes confirmed by nuclear Overhauser effect (NOE) .
  • Activity : Identified as a hit for anticancer activity, with IC₅₀ values in the micromolar range .

Structural-Activity Relationships (SAR)

Compound Substituents Key Features Biological Activity
Target Compound 2-(3-Fluorophenyl), 5,9,10-trimethyl High lipophilicity, metabolic stability Assumed anticancer (based on analogs)
2-(4-Bromophenyl)-5,9,10-trimethyl 2-(4-Bromophenyl) Increased steric bulk Signaling pathway modulation
3-Phenyl-10-(trimethoxyphenyl) 10-(2,3,4-Trimethoxyphenyl) Electron-rich aromatic system Not reported, but methoxy groups often enhance binding affinity
5-Hydroxy-2-methyl-10-propyl 5-Hydroxy, 10-propyl Polar substituents Anticancer (IC₅₀ ~10 µM)

Key Observations :

  • Fluorine vs. Bromine : Fluorine’s electronegativity may enhance target binding via dipole interactions, whereas bromine’s size could improve hydrophobic interactions.
  • Methoxy vs.
  • Dihydro vs. Aromatic Pyran : Partial saturation in the target compound may reduce planarity, affecting intercalation with DNA or proteins compared to fully aromatic analogs.

Spectral and Analytical Data Comparison

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) HRMS Data
Target Compound Not reported Not reported Not available
3-Phenyl-10-(trimethoxyphenyl) δ 8.17 (d, J = 8.8 Hz, chromone H5) δ 174.43 (C=O), 166.00 (chromone C=O) [M+H]⁺ 459.1429
5-Hydroxy-2-methyl-10-propyl NOE correlations confirm regiochemistry N/A N/A

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